Solnatide
Description
Contextualization within Relevant Pathophysiological States
Research into Solnatide is primarily focused on conditions characterized by the accumulation of excess fluid in the lungs, a state known as pulmonary edema. This fluid buildup can severely impair gas exchange and is a hallmark of several life-threatening respiratory conditions. lisavienna.atontosight.aiirbbarcelona.orglifescienceaustria.atub.edu
Key pathophysiological states where this compound is being investigated include:
Acute Respiratory Distress Syndrome (ARDS): A severe condition characterized by widespread inflammation in the lungs, leading to decreased oxygen in the blood. Pulmonary permeability edema is a common feature contributing to high mortality in ARDS patients. lisavienna.atapeptico.comnih.govnih.govirbbarcelona.orglifescienceaustria.atub.eduapeptico.comnih.govresearchgate.netlifescienceaustria.atpatsnap.comresearchgate.netaugusta.edu
Pulmonary Permeability Oedema (PPO): A life-threatening accumulation of fluid in the lungs resulting from increased capillary leak, often associated with impaired lung fluid clearance. lisavienna.atapeptico.comnih.govlifescienceaustria.atub.eduapeptico.comnih.govresearchgate.netlifescienceaustria.at
COVID-19 Associated ARDS: The severe respiratory complications observed in some patients with COVID-19 infection, which involve pulmonary edema and inflammation. lisavienna.atresearchgate.netrcsb.orgnih.govirbbarcelona.orglifescienceaustria.atub.eduapeptico.comnih.govlifescienceaustria.atpatsnap.comnih.govlarvol.com
Primary Graft Dysfunction (PGD) following Lung Transplantation: A form of acute lung injury that occurs within 72 hours of lung transplantation, often involving pulmonary edema. apeptico.comnih.govlifescienceaustria.at
High Altitude Pulmonary Oedema (HAPE): Pulmonary edema that occurs at high altitudes due to low oxygen levels. apeptico.comresearchgate.net
Pseudohypoaldosteronism Type 1B (PHA1B): A rare genetic disorder affecting sodium transport, where ENaC dysfunction plays a role. apeptico.comresearchgate.netnih.govmdpi.com
These conditions share a common underlying issue of disrupted fluid balance across the alveolar-capillary barrier, often linked to dysfunction of the epithelial sodium channel (ENaC). lisavienna.atapeptico.comirbbarcelona.orglifescienceaustria.atub.edunih.govmdpi.com
Historical Perspective of Preclinical Investigations and Theoretical Foundations
The theoretical foundation for this compound's action stems from its design to mimic the lectin-like domain of TNF-alpha, a region distinct from the receptor-binding sites responsible for TNF-alpha's inflammatory effects. researchgate.netnih.govresearchgate.netrcsb.orgnih.gov This specific domain has been shown to activate the epithelial sodium channel (ENaC). researchgate.netresearchgate.netrcsb.orgnih.gov
Early preclinical investigations characterized this compound as a molecule capable of activating ENaC, a key ion channel responsible for mediating sodium absorption across epithelia, including the alveolar epithelium in the lungs. researchgate.netnih.govmdpi.com By enhancing ENaC activity, this compound promotes sodium uptake from the alveolar space, which in turn drives osmotic water reabsorption, thereby facilitating the clearance of excess fluid from the lungs. apeptico.comontosight.airesearchgate.netnih.gov
Studies have indicated that this compound directly interacts with the alpha-subunit of ENaC. researchgate.netresearchgate.netrcsb.orgnih.govaugusta.eduresearchgate.net Structural analysis, including conformational studies and analysis of charge distribution, suggests that this compound may interact with the cytoplasmic C-terminal domain of the ENaC-alpha subunit through electrostatic complementarity. lisavienna.atresearchgate.netrcsb.orgnih.govub.eduresearchgate.net This interaction is proposed as a mechanism by which this compound activates ENaC. lisavienna.atrcsb.orgirbbarcelona.orgub.edu
Preclinical studies using various animal models of lung injury and edema have provided key insights into this compound's potential effects. These investigations aimed to evaluate its impact on alveolar fluid clearance and lung barrier function.
Detailed Research Findings (Preclinical):
Preclinical studies have demonstrated this compound's ability to enhance alveolar fluid clearance (ALC) and reduce pulmonary edema in various models.
| Preclinical Model | Key Findings | Source |
| Flooded mouse lungs (in situ) | Improved alveolar liquid clearance (ALC). | researchgate.netresearchgate.net |
| Flooded rat lungs (ex vivo) | Improved alveolar liquid clearance (ALC). | researchgate.netresearchgate.net |
| Rat lungs prior to transplantation | Improved alveolar liquid clearance (ALC). | researchgate.netresearchgate.net |
| Porcine bronchoalveolar lavage model | Markedly reduced pulmonary edema. nih.govresearchgate.net | researchgate.net |
| Alveolar cells (in vitro) | Increased amiloride-sensitive sodium current (2-3 fold increase, comparable to TNF-LLD). | |
| Murine models | Reduced alveolar fluid by 40-60% within 4 hours post-administration. | |
| α-ENaC frameshift mutants (in vitro) | Restored sodium current in mutants (e.g., αF435fs, αT482fs) associated with pseudohypoaldosteronism type 1B. | |
| Rat model of HAPE | Significantly lower BALF protein and lung water content (LWC), increased occludin expression, improved gas-blood barrier function. | researchgate.net |
| Rat lungs (intratracheal instillation) | Lacked pro-inflammatory activity, did not lead to increased production of chemokines or neutrophil infiltration. | nih.gov |
Beyond its direct effects on ENaC-mediated fluid transport, preclinical research also suggests that this compound may exert beneficial effects on lung barrier integrity and inflammation. Studies have shown that this compound can increase the expression of the tight junction protein occludin, which is crucial for maintaining the stability of the alveolar-capillary barrier. apeptico.comresearchgate.net Furthermore, preclinical data indicates that this compound can counteract the effects of microbial toxins and reactive oxygen species (ROS) and may inhibit pro-inflammatory pathways by reducing the synthesis of cytokines. apeptico.comnih.gov
The development and characterization of this compound have involved contributions from researchers at institutions such as the Medical College of Georgia at Augusta University (Dr. Rudolf Lucas), Emory University (Dr. Douglas Eaton), and IRB Barcelona (Dr. Maria Macias), with development and ownership by APEPTICO. lisavienna.atrcsb.orgnih.govirbbarcelona.orglifescienceaustria.atub.edu These historical preclinical investigations laid the groundwork for evaluating this compound in clinical studies for conditions involving pulmonary edema and impaired lung function.
Structure
2D Structure
Properties
CAS No. |
259206-53-6 |
|---|---|
Molecular Formula |
C82H119N23O27S2 |
Molecular Weight |
1923.11 |
IUPAC Name |
(3S,6S,9S,12S,18S,21S,27S,30S,33S,36S,42R,47R,50S,53S,56S)-42-amino-3-(4-aminobutyl)-36-(3-amino-3-oxopropyl)-33-(3-carbamimidamidopropyl)-9,18,30-tris(2-carboxyethyl)-27-[(1R)-1-hydroxyethyl]-50-[(4-hydroxyphenyl)methyl]-53-(1H-indol-3-ylmethyl)-6,12-dimethyl-2,5,8,11,14,17,20,26,29,32,35,38,41,49,52,55-hexadecaoxo-44,45-dithia-1,4,7,10,13,16,19,25,28,31,34,37,40,48,51,54-hexadecazatricyclo[54.3.0.021,25]nonapentacontane-47-carboxylic acid |
InChI |
InChI=1S/C82H119N23O27S2/c1-40-67(117)95-52(23-27-64(113)114)71(121)93-41(2)68(118)99-54(13-6-7-29-83)79(129)104-31-9-15-58(104)78(128)101-56(34-44-35-89-48-12-5-4-11-46(44)48)76(126)100-55(33-43-17-19-45(107)20-18-43)75(125)102-57(81(131)132)39-134-133-38-47(84)69(119)90-37-62(110)94-51(21-25-60(85)108)73(123)96-49(14-8-30-88-82(86)87)72(122)97-53(24-28-65(115)116)74(124)103-66(42(3)106)80(130)105-32-10-16-59(105)77(127)98-50(22-26-63(111)112)70(120)91-36-61(109)92-40/h4-5,11-12,17-20,35,40-42,47,49-59,66,89,106-107H,6-10,13-16,21-34,36-39,83-84H2,1-3H3,(H2,85,108)(H,90,119)(H,91,120)(H,92,109)(H,93,121)(H,94,110)(H,95,117)(H,96,123)(H,97,122)(H,98,127)(H,99,118)(H,100,126)(H,101,128)(H,102,125)(H,103,124)(H,111,112)(H,113,114)(H,115,116)(H,131,132)(H4,86,87,88)/t40-,41-,42+,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1 |
InChI Key |
LKVFMOMQYXIFRK-KSVAIKAXSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)N1)CCC(=O)O)C(C)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)N)C(=O)O)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65)CCCCN)C)CCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Solnatide |
Origin of Product |
United States |
Molecular and Structural Characteristics of Solnatide
Peptide Architecture and Key Domains
Solnatide is a 17-mer peptide with the sequence Cys–Gly–Gln–Arg–Glu–Thr–Pro–Glu–Gly–Ala–Glu–Ala–Lys–Pro–Trp–Tyr–Cys nih.govnih.gov. Its cyclic structure is established by an intramolecular disulfide bond formed between the N-terminal cysteine (Cys¹) and the C-terminal cysteine (Cys¹⁷) nih.gov. This disulfide bridge is crucial for stabilizing the peptide's conformation, mimicking the β-hairpin fold found in the LLD of TNF-α .
Key residues within the this compound sequence have been identified as essential for its biological function. Specifically, Threonine at position 6 (Thr⁶), Glutamic acid at position 8 (Glu⁸), and Glutamic acid at position 11 (Glu¹¹) are critical for its ENaC-activating and edema-reabsorbing effects. Studies involving alanine (B10760859) substitutions at these positions have shown a loss of bioactivity, highlighting their importance in the peptide's functional domain . The peptide also features a helical region believed to interact with cell membranes and possesses regions of positive and negative charges, facilitating its interaction with ENaC .
Conformational Analysis and Structural Dynamics
Conformational studies of this compound in solution, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, have provided insights into its three-dimensional structure and dynamics researchgate.neteuropa.eu. NMR analysis confirms the presence of a helical conformation stabilized by the disulfide bond between Cys¹ and Cys¹⁷ . Nuclear Overhauser effect (NOE) spectroscopy has helped map intra-residue interactions vital for ENaC binding .
In solution, this compound exists as an ensemble of conformations characterized by a small hydrophobic core and two electrostatically charged poles rcsb.orgresearchgate.net. The first eight residues of the peptide are reported to be more flexible than the last five, which are located within a beta strand researchgate.net. The conformational properties determined through NMR studies are considered important for understanding this compound's functional properties and guiding target-docking studies rcsb.orgresearchgate.net.
Computational Modeling and Prediction of Molecular Structure
Computational tools, such as molecular dynamics simulations and molecular docking studies, have been employed to model this compound's structure and predict its interactions, particularly with ENaC researchgate.netapeptico.comlisavienna.at. Structural modeling has been used to compare conformational changes in mutant ENaC and to propose models for this compound's interaction with the C-terminal domain of the ENaCα subunit researchgate.netapeptico.comlisavienna.at.
Molecular dynamics simulations can be used to investigate the dynamics of molecular systems and calculate parameters such as binding energy, hydrogen bonds, and contacts between a drug and a protein researchgate.netrsc.orgmdpi.com. While specific detailed data on this compound's molecular dynamics simulations were not extensively available in the search results beyond their application in modeling ENaC interactions, these methods are generally valuable in understanding peptide behavior and interactions at an atomic level researchgate.netrsc.orgmdpi.com.
Modeling studies propose that this compound may interact with the cytoplasmic C-terminal domain of the ENaC-α subunit via electrostatic complementarity, based on conformational analysis and the charge distribution on the peptide's surface apeptico.comlisavienna.atlifescienceaustria.at. Techniques like RosettaDock have been utilized to explore possible scenarios for the recognition of the C-terminal helix of ENaCα by this compound researchgate.net.
Experimental techniques like NMR spectroscopy and X-ray crystallography are fundamental in determining the atomic and molecular structure of compounds acs.orgacs.orgjensenlab.orgnih.govwikipedia.org. NMR is particularly useful for studying the structure and dynamics of molecules in solution, while X-ray crystallography provides high-resolution structural information from crystallized samples acs.orgacs.orgnih.govwikipedia.org. While NMR has been used to study this compound's conformation in solution (PDB ID: 7qlf) rcsb.orgresearchgate.neteuropa.eu, specific details about X-ray crystallography of this compound itself were not prominently featured in the search results, although the technique is broadly applied in structural biology jensenlab.orgnih.govwikipedia.org.
Here is a table summarizing some key molecular characteristics of this compound:
| Characteristic | Value | Source |
| Molecular Formula | C₈₂H₁₁₉N₂₃O₂₇S₂ | nih.govevitachem.compharmacompass.com |
| Molecular Weight | 1923.11 g/mol | nih.govevitachem.compharmacompass.com |
| Peptide Length | 17 amino acids | nih.gov |
| Cyclization | Intramolecular disulfide bond (Cys¹-Cys¹⁷) | nih.gov |
| Derived from | Lectin-like domain of human TNF-α | nih.govrcsb.org |
| PubChem CID | 91864495 | nih.gov |
Mechanistic Elucidation of Solnatide S Biological Activity
Cellular and Subcellular Interactions
The biological effects of solnatide are mediated through specific interactions with cellular and subcellular components, particularly within the alveolar epithelium and endothelium.
Modulation of Epithelial Sodium Channels (ENaC) Activity
A central mechanism by which this compound exerts its therapeutic effects is through the activation of the amiloride-sensitive epithelial sodium channel (ENaC). nih.govnih.govresearchgate.net ENaC plays a critical role in the reabsorption of sodium from the alveolar space, which in turn drives osmotic water movement and thus facilitates alveolar fluid clearance (ALC). researchgate.net this compound has been shown to enhance ENaC activity, leading to an increase in amiloride-sensitive sodium currents in alveolar cells. researchgate.net This activation is believed to involve interaction with the C-terminal domain of the ENaC α-subunit. nih.govresearchgate.netevitachem.comapeptico.com In vitro studies using lung epithelial cells have demonstrated increased sodium currents upon this compound administration. Furthermore, preclinical studies across various animal models of lung edema have consistently shown that this compound promotes ALC via ENaC activation. nih.govresearchgate.net this compound has also demonstrated the capacity to restore sodium current in certain mutant forms of α-ENaC associated with pseudohypoaldosteronism type 1B. evitachem.com Evidence also suggests that this compound can increase ENaC expression at the gene level. apeptico.com
Influence on Aquaporin Expression and Function
While ENaC modulation is a primary mechanism, some research indicates that this compound may also influence the expression of aquaporins (AQPs). AQPs are a family of membrane proteins that facilitate the transport of water across cell membranes. oup.comnih.govresearchgate.net One source suggests that this compound increases the expression of aquaporin-1 (AQP1), a protein involved in water transport. ontosight.ai This potential effect on AQP1 expression is hypothesized to contribute to the reduction of pulmonary edema by enhancing the movement of water out of the alveolar spaces. ontosight.ai The expression and function of aquaporins are known to be regulated by various factors, including inflammatory mediators, hypoxia, and cellular osmotic conditions. researchgate.netmdpi.com Different AQP isoforms, such as AQP1 and AQP5, are present in the lungs and have been shown to have altered expression levels in models of lung injury. mdpi.com
Effects on Alveolar Epithelial and Endothelial Barrier Integrity
This compound contributes to the protection and restoration of the integrity of the alveolar epithelial and endothelial barriers. nih.gov The disruption of these barriers is a key pathological feature of conditions like ARDS, leading to the accumulation of fluid in the alveolar space. nih.govmedrxiv.org this compound has been found to reduce the degree of myosin light chain (MLC) phosphorylation, a process implicated in the regulation of cellular barrier function. nih.govtridhascholars.org By mitigating MLC phosphorylation, this compound helps to maintain or restore the integrity of these crucial cellular layers. nih.gov Additionally, studies have shown that this compound increases the expression of occludin, a tight junction protein vital for maintaining the integrity of the alveolar barrier. apeptico.comnih.govresearchgate.net This increased occludin expression contributes to enhanced stability of the alveolar capillary barriers. apeptico.comnih.gov this compound has also been observed to reduce capillary leak induced by bacterial toxins. patsnap.com
Role in Alveolar Fluid Clearance Mechanisms
Alveolar fluid clearance (ALC) is a critical process for resolving pulmonary edema by removing excess fluid from the alveoli. This compound significantly enhances ALC. nih.govnih.govresearchgate.net This effect is strongly correlated with its ability to activate ENaC, which drives the reabsorption of sodium and consequently water from the alveolar lumen. nih.govresearchgate.net Preclinical studies have consistently demonstrated that this compound promotes ALC in various experimental models of lung injury, contributing to the reduction of pulmonary edema and improvement in lung function. nih.govresearchgate.netontosight.ai While ENaC activation is considered the primary driver of this compound-mediated ALC, a potential increase in aquaporin-1 expression might also support this process by facilitating water transport. ontosight.ai
Intracellular Signaling Pathways Modulated by this compound
Beyond its direct interactions with ion channels and barrier proteins, this compound also modulates intracellular signaling pathways that influence cellular function and structure.
Investigation of Myosin Light Chain Phosphorylation Pathways
This compound has been shown to reduce the phosphorylation of myosin light chain (MLC). nih.govtridhascholars.org MLC phosphorylation is a critical regulatory point controlled by myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP), influencing cellular contraction and the integrity of cell-cell junctions. mdpi.com By reducing MLC phosphorylation, this compound can affect the organization of the cytoskeleton and the function of cell junctions, thereby contributing to the restoration of epithelial and endothelial barrier integrity. nih.gov This modulation of MLC phosphorylation pathways is a key aspect of this compound's protective effects on alveolar barrier function. nih.gov
Other Putative Signaling Cascades
Beyond its primary interaction with ENaC, this compound has been reported to influence other cellular processes and signaling pathways, particularly in the context of counteracting lung injury. This compound has been shown to inhibit hypoxia-induced reactive oxygen species (ROS) production nih.gov. Furthermore, it appears to counteract various ROS and toxin-mediated effects by inhibiting protein kinase C (PKC) alpha activation nih.gov. Inhibition of PKC alpha activation by this compound is suggested to contribute to the restoration of ENaC activity nih.gov.
Another putative signaling cascade influenced by this compound involves the reduction of myosin light chain (MLC) phosphorylation nih.gov. By decreasing the degree of MLC phosphorylation, this compound is thought to protect and restore the barrier integrity of both endothelial and epithelial cells nih.gov. This effect on barrier function complements its ENaC-mediated activity in reducing pulmonary edema.
Specificity and Selectivity of Molecular Engagement
This compound's molecular engagement demonstrates notable specificity, primarily targeting the epithelial sodium channel (ENaC). This compound is a synthetic peptide designed to mimic the lectin-like domain of human tumor necrosis factor-alpha (TNF-α) nih.govuni.luuni-freiburg.de. Crucially, while mimicking this domain, this compound lacks the known pro-inflammatory activity associated with TNF-α nih.govuni.lu. This selective mimicry allows this compound to leverage the beneficial effects associated with the lectin-like domain, such as enhancing alveolar fluid clearance, without triggering undesirable inflammatory responses.
The interaction with ENaC is a key aspect of this compound's selectivity. It is reported to directly activate ENaC, potentially through interaction with its α-subunit uni-freiburg.denih.gov. The ability of this compound to stimulate ENaC carrying mutations associated with Pseudohypoaldosteronism Type 1B (PHA1B), a salt-wasting disease caused by loss-of-function mutations in ENaC, further highlights its specific engagement with the channel nih.govresearchgate.net. This suggests that this compound can modulate ENaC activity even when the channel is compromised by certain genetic defects. The binding of this compound to glycosylated residues in the extracellular loop and an intracellular site of α-ENaC is considered essential for its activating effect and complex formation between ENaC and MARCKS nih.gov.
The peptide nature of this compound contributes to its potential for high specificity and selectivity for protein targets, a characteristic often observed in peptide-based therapeutics iiab.me.
Summary of Key Molecular Interactions and Effects
| Target/Pathway | Effect of this compound | Outcome |
| Epithelial Sodium Channel (ENaC) | Activation (primarily via α-subunit interaction) nih.govuni-freiburg.denih.gov | Increased alveolar fluid clearance, reduced pulmonary edema nih.govuni.lu |
| PKC alpha | Inhibition nih.gov | Restoration of ENaC activity nih.gov |
| Myosin Light Chain (MLC) | Reduced phosphorylation nih.gov | Protection and restoration of endothelial and epithelial barrier integrity nih.gov |
| Hypoxia-induced ROS production | Inhibition nih.gov | Counteraction of ROS-mediated effects nih.gov |
Preclinical Research and Therapeutic Potential in in Vitro and in Vivo Models
In Vitro Model Systems for Solnatide Research
In vitro studies utilizing various cell culture models have been instrumental in elucidating the cellular mechanisms by which this compound exerts its effects, particularly on ion transport and barrier integrity.
Cell Culture Models for Epithelial/Endothelial Barrier Function
Cell culture models, including lung epithelial cell lines such as A549 and H441, as well as primary alveolar type II cells from different species and human lung microvascular endothelial cells, have been employed to study this compound's impact on barrier function researchgate.netfrontiersin.orgresearchgate.netmdpi.comfrontiersin.org. These models allow for controlled environments to assess changes in paracellular permeability and the integrity of cell monolayers.
Research findings indicate that this compound can protect and restore the barrier integrity of both endothelial and epithelial cells nih.govapeptico.com. This protective effect is associated with a reduction in the degree of myosin light chain (MLC) phosphorylation nih.gov. This compound has also been shown to increase the expression of the tight junction protein occludin, which is crucial for maintaining the stability of alveolar capillary barriers apeptico.comresearchgate.net. Studies in human bronchial epithelial cell cultures have demonstrated that inflammatory mediators like TNF-α can decrease the expression of tight junction proteins such as occludin and claudin-4, leading to increased barrier leak plos.org. While the direct effect of this compound on reversing these specific inflammatory-induced changes in tight junction protein expression in these models is implied by its barrier-restoring properties, detailed data on this was not consistently available across the search results.
Organoid or 3D Culture Models for Lung Physiology
Three-dimensional (3D) lung organoid models, derived from induced pluripotent stem cells (iPSCs) or adult stem cells, represent more physiologically relevant systems that mimic the complex cellular architecture and function of the lung, including both bronchial and alveolar domains researchgate.netnih.govnih.govsigmaaldrich.combiorxiv.org. These models contain various lung epithelial cell types and can be used to study lung development, disease modeling, and drug screening researchgate.netnih.govnih.govsigmaaldrich.com. While the search results highlight the utility of these models for studying respiratory infections and lung diseases, specific detailed research findings on this compound's effects in organoid or 3D lung culture models were not prominently featured in the provided snippets. However, the potential of these models for future this compound research, particularly in evaluating its effects on complex lung physiology and barrier function in a more in vivo-like setting, is evident.
Cell-Based Assays for ENaC and Aquaporin Activity
A primary focus of in vitro this compound research has been the assessment of its impact on ENaC activity using cell-based assays, predominantly patch clamp techniques measuring amiloride-sensitive sodium current researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov. These studies consistently demonstrate that this compound activates ENaC, increasing sodium uptake in alveolar epithelial cells researchgate.netjci.orgfrontiersin.org. This activation is a key mechanism underlying this compound's ability to enhance alveolar fluid clearance (ALC) nih.govapeptico.comjci.orgresearchgate.net.
Research indicates that this compound increases amiloride-sensitive sodium current in alveolar cells by 2-3 fold, a magnitude comparable to that observed with the lectin-like domain of TNF-α . This compound activates both endogenously and heterologously expressed ENaC by increasing the open state probability of the channel researchgate.net. Studies using A549 cells, which endogenously express all four subunits of ENaC, have shown an increase in amiloride-sensitive sodium current upon treatment with this compound researchgate.net. Furthermore, this compound has demonstrated the ability to restore function in certain loss-of-function ENaC mutants associated with pseudohypoaldosteronism type 1B (PHA1B), a rare salt-wasting disease caused by ENaC mutations frontiersin.orgnih.gov. This restoration of function was observed in heterologous expression systems, where this compound increased current density in α-ENaC frameshift mutants to levels comparable to or higher than wild-type ENaC, even in mutants lacking a previously identified binding site for this compound frontiersin.orgnih.gov.
While ENaC activity has been extensively studied, detailed information regarding this compound's direct effects on aquaporin activity in cell-based assays was not found within the provided search results. Aquaporins are water channels that play a role in water transport across the alveolar epithelium, driven by the osmotic gradient created by sodium reabsorption via ENaC jci.org. Therefore, while this compound's primary mechanism is ENaC activation, its indirect effect on water transport likely involves aquaporins.
Here is a summary of select in vitro findings:
| Cell Model / Assay Type | Key Finding | Magnitude of Effect (if specified) | Source |
| A549 cells (ENaC activity) | Increased amiloride-sensitive sodium current | 2-3 fold increase | |
| Alveolar epithelial cells (ENaC activity) | Activation of ENaC, increased open state probability | Not specified | researchgate.net |
| Epithelial/Endothelial cells (Barrier) | Protects and restores barrier integrity | Reduction in MLC phosphorylation | nih.gov |
| Epithelial cells (Tight Junctions) | Increased expression of occludin | Significantly higher expression | apeptico.comresearchgate.net |
| α-ENaC frameshift mutants (ENaC activity) | Restored ENaC function/current density to wild-type levels or higher | Not specified | frontiersin.orgnih.gov |
In Vivo Animal Models for Pathophysiological States
In vivo studies using animal models have been crucial for evaluating this compound's efficacy in more complex, integrated physiological systems mimicking human disease conditions, particularly acute lung injury and acute respiratory distress syndrome.
Murine Models of Acute Lung Injury and Edema
Murine models of acute lung injury (ALI) and edema have been utilized to assess this compound's effects on pulmonary fluid balance and injury markers nih.govjci.orgresearchgate.netdntb.gov.uaresearchgate.net. Studies in mice with flooded lungs have shown that intratracheally and pulmonary-administered this compound improved alveolar liquid clearance (ALC) nih.govjci.orgresearchgate.net. In murine models, this compound has been reported to reduce alveolar fluid by 40-60% within 4 hours post-administration . This compound has also shown beneficial effects in models of pneumolysin-induced endothelial barrier dysfunction and lysteriolysin O-associated pulmonary edema in mice researchgate.net. These findings support this compound's potential to enhance fluid clearance and protect the alveolar-capillary barrier in the context of ALI.
Rodent Models of Acute Respiratory Distress Syndrome
Rodent models, including rat and porcine models of Acute Respiratory Distress Syndrome (ARDS), have provided further evidence of this compound's therapeutic potential nih.govresearchgate.netjci.orgresearchgate.netapeptico.com. In ex vivo models of flooded rat lungs and in rat lungs prior to transplantation, this compound improved ALC nih.govjci.orgresearchgate.net. A rat model of pulmonary edema induced by acute hypobaric hypoxia and exercise, considered a model for high altitude pulmonary edema (HAPE), demonstrated that this compound significantly reduced pulmonary edema researchgate.netdntb.gov.ua. In this HAPE model, this compound treatment resulted in significantly lower bronchoalveolar lavage fluid (BALF) protein and lung water content compared to control groups researchgate.net. Histological analysis of lungs from this compound-treated rats showed intact tissue with less hemorrhage and disruption of the alveolar-capillary barrier researchgate.net. Furthermore, this compound treatment in this model led to significantly higher expression of the tight junction protein occludin researchgate.net.
In a porcine bronchoalveolar lavage model of ARDS, inhalation of nebulized this compound resulted in an increased PaO2/FiO2 ratio, indicating improved oxygenation, and reduced extravascular lung water (EVLW), a measure of pulmonary edema nih.govresearchgate.net. These results from various rodent models reinforce the in vitro findings and highlight this compound's ability to enhance fluid clearance, improve oxygenation, and protect lung barrier integrity in complex in vivo settings relevant to ARDS.
Here is a summary of select in vivo findings:
| Animal Model | Pathophysiological State | Key Finding | Magnitude of Effect (if specified) | Source |
| Flooded mouse lungs | Pulmonary Edema | Improved Alveolar Liquid Clearance (ALC) | Not specified | nih.govjci.orgresearchgate.net |
| Murine models | Acute Lung Injury/Edema | Reduced alveolar fluid | 40-60% reduction within 4 hours | |
| Rat model of hypobaric hypoxia and exercise | Pulmonary Edema (HAPE model) | Reduced pulmonary edema (lower BALF protein and lung water content) | Significantly lower | researchgate.net |
| Rat model of hypobaric hypoxia and exercise | Pulmonary Edema (HAPE model) | Increased occludin expression, improved gas-blood barrier function | Significantly higher | researchgate.net |
| Ex vivo flooded rat lungs / rat lungs pre-transplant | Pulmonary Edema | Improved Alveolar Liquid Clearance (ALC) | Not specified | nih.govjci.orgresearchgate.net |
| Porcine bronchoalveolar lavage model | ARDS | Increased PaO2/FiO2 ratio, reduced Extravascular Lung Water (EVLW) | Increased ratio, reduced EVLW | nih.govresearchgate.net |
Large Animal Models (e.g., Porcine) of Lung Injury
Large animal models, such as porcine models, are considered valuable for preclinical research due to their physiological and anatomical similarities to humans, allowing for the incorporation of clinically relevant measurements and interventions nih.gov. A porcine bronchoalveolar lavage model of ARDS has been used to assess the effects of inhaled nebulized this compound nih.gov. In this model, lung injury is induced to create pulmonary edema researchgate.net.
Assessment of Physiological Parameters in Animal Models
In preclinical studies, various physiological parameters are assessed to evaluate the extent of lung injury and the therapeutic effects of this compound. In a porcine bronchoalveolar lavage model of ARDS, the ratio of arterial oxygen partial pressure to fractional inspired oxygen (PaO2/FiO2) and extravascular lung water (EVLW) were measured nih.gov. EVLW is a key indicator of pulmonary edema nih.govaugusta.edu. In rat models of pulmonary edema induced by acute hypobaric hypoxia and exercise, parameters such as bronchoalveolar lavage fluid (BALF) protein content and lung water content were assessed nih.govresearchgate.net. Histological and ultra-microstructure analyses are also performed to examine lung tissue integrity and signs of hemorrhage or disruption of the alveolar-capillary barrier nih.govresearchgate.net. Tight junction protein expression, such as occludin, is analyzed to evaluate barrier function nih.govresearchgate.net.
Preclinical Data Assessment Examples:
| Model | Injury Method | Parameters Assessed | Key Findings (this compound vs. Control) | Source(s) |
| Porcine Bronchoalveolar Lavage Model of ARDS | Bronchoalveolar lavage | PaO2/FiO2 ratio, Extravascular Lung Water (EVLW) | Increased PaO2/FiO2 ratio, Reduced EVLW | nih.gov |
| Rat Model of Hypobaric Hypoxia and Exercise | Acute hypobaric hypoxia and exercise | BALF protein, Lung water content, Histology, Occludin | Lower BALF protein and lung water, Less hemorrhage, Increased occludin | nih.govresearchgate.net |
| In situ flooded mouse lungs | Flooding | Alveolar liquid clearance (ALC) | Improved ALC | nih.gov |
| Ex vivo flooded rat lungs | Flooding | Alveolar liquid clearance (ALC) | Improved ALC | nih.gov |
Therapeutic Implications from Preclinical Data
Preclinical studies suggest that this compound holds therapeutic potential in treating lung injury by influencing key pathological processes.
Potential in Modulating Pulmonary Edema Resolution
A primary therapeutic implication of this compound is its potential to accelerate the resolution of pulmonary edema nih.govopisresearch.comlisavienna.at. This compound is designed to activate the pulmonary epithelial sodium channel (ENaC), which is a major driving force for the reabsorption of water from the alveolar space nih.govapeptico.comopisresearch.comlisavienna.atirbbarcelona.org. By enhancing ENaC activity, this compound promotes alveolar liquid clearance (ALC), thereby reducing the accumulation of fluid in the lungs nih.govapeptico.comresearchgate.net. Studies in flooded mouse and rat lungs have demonstrated that intratracheally and pulmonary-administered this compound improved ALC nih.gov. In a porcine ARDS model, inhalation of nebulized this compound led to reduced extravascular lung water nih.gov.
Role in Restoring Lung Barrier Function
This compound also appears to play a role in protecting and restoring the integrity of the lung's endothelial and epithelial barriers nih.govapeptico.comopisresearch.comlisavienna.at. Injury to these barriers leads to increased permeability and leakage of fluid and proteins into the alveolar space, contributing to pulmonary edema apeptico.comirbbarcelona.org. Preclinical data indicate that this compound reduces the degree of myosin light chain (MLC) phosphorylation, a process involved in the regulation of cell barrier function nih.gov. This compound has also been shown to increase the expression of tight junction proteins, such as occludin, which are crucial for maintaining the seal between epithelial cells and preventing leakage apeptico.comnih.govresearchgate.net. In a rat model of hypobaric hypoxia and exercise, this compound treatment increased occludin expression and improved the gas-blood barrier function nih.govresearchgate.net. Furthermore, this compound has been shown to counteract various reactive oxygen species (ROS) and toxin-mediated effects that can compromise barrier integrity nih.govapeptico.com.
Perspectives on Preventing/Treating Lung Injury
The preclinical findings suggest that this compound has the potential to prevent and treat lung injury by addressing key mechanisms involved in its pathogenesis. Its ability to enhance alveolar fluid clearance and restore lung barrier function directly targets the pulmonary edema characteristic of conditions like ARDS nih.govapeptico.comopisresearch.comlisavienna.at. Additionally, this compound has demonstrated inhibitory effects on pro-inflammatory pathways and can reduce the synthesis of cytokines apeptico.comapeptico.com. It also counteracts microbial toxins and reactive oxygen species, which can contribute to lung damage apeptico.com. While preclinical studies have provided promising results, further research is ongoing to fully elucidate the therapeutic potential of this compound in preventing and treating various forms of lung injury apeptico.com.
Synthesis, Derivatization, and Analog Development
Peptide Synthesis Strategies for Solnatide
The synthesis of peptides, including complex cyclic structures like this compound, typically employs chemical synthesis methods. The most common approaches are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). mdpi.comambiopharm.comcreative-peptides.com
SPPS is widely used for peptide synthesis and involves the stepwise addition of amino acid units to a growing peptide chain anchored on a solid support, usually a reactive resin. ambiopharm.comcreative-peptides.comnih.gov This method is generally favored for its speed, ease of use, and potential for good purity and yield, particularly for medium-length peptides. ambiopharm.comcreative-peptides.com The process involves coupling, deprotection, and elution steps. creative-peptides.com Two primary strategies within SPPS utilize different protecting group schemes: Fmoc (fluorenylmethyloxycarbonyl)/tBu (tert-butyl) and Boc (tert-butyloxycarbonyl)/Bn (benzyl). mdpi.com this compound has been reported to be manufactured using chemical synthesis methods. nih.gov Specifically, the synthesis of this compound and some analogs has been performed using standard Fmoc/tBu solid-phase peptide synthesis. researchgate.net
Solution-phase synthesis, or LPPS, is another method where peptides are synthesized in solution. ambiopharm.comcreative-peptides.com This approach is often applied to shorter peptide chains and can offer advantages such as high purity and ease of purification, potentially at a lower cost. ambiopharm.comcreative-peptides.com
For longer or more complex peptides, hybrid approaches combining SPPS and LPPS, or techniques like native chemical ligation (NCL), may be employed. ambiopharm.comnih.gov NCL involves the chemoselective ligation of peptide fragments. ambiopharm.comnih.gov
The formation of the intramolecular disulfide bridge in this compound, linking the N-terminal and C-terminal cysteine residues, is a crucial step in achieving its cyclic structure. nih.govfrontiersin.org This cyclization step is often one of the more challenging reactions in peptide synthesis. mdpi.com
Design Principles for Structural Modifications
Design principles for structural modifications of peptides like this compound are often guided by the goal of improving properties such as stability, activity, and target interaction. This compound's structure mimics the lectin-like domain of human TNF and interacts with the epithelial sodium channel (ENaC). frontiersin.orgfrontiersin.orgresearchgate.net Design efforts for this compound analogs aim to understand and potentially enhance this interaction and its functional consequences. researchgate.net
Structural modifications can involve several strategies:
Incorporation of non-proteinogenic amino acids: This can help prevent proteolysis and increase stability. mdpi.com
N-terminal acetylation: For shorter peptides, this can enhance peptidase stability and increase half-life. mdpi.com
Glycosylation: Another strategy for modification. mdpi.com
Replacement of L-amino acids with D-amino acids: This can improve enzyme degradation stability and potentially membrane permeability and bioactivity. mdpi.com
Molecular simplification and amino acid substitution: This approach has been used in the development of analogs of natural peptides to maintain biological activity while improving properties like half-life. mdpi.com
Cyclization strategies: Different methods of cyclization (head-to-tail, head-to-side chain, side-chain-to-tail, side-chain-to-side-chain) can influence the peptide's conformation and stability. mdpi.com this compound itself is a cyclic peptide, with a side-chain-to-side-chain cyclization via a disulfide bond. nih.govfrontiersin.org
Understanding the three-dimensional structure and charge distribution of this compound is important for designing modifications. Studies have investigated the conformational ensemble of this compound in solution, revealing characteristics such as a hydrophobic core and charged poles, which are relevant for its interaction with targets like ENaC. researchgate.net Proposed models for this compound's interaction with the C-terminal domain of the ENaCα subunit, based on structural information and charge complementarity, can guide the design of new analogs. researchgate.netapeptico.com
Development and Evaluation of this compound Analogs
The development of this compound analogs is driven by the desire to potentially improve its therapeutic profile or explore related functionalities. This compound's congener, AP318, is an example of a related synthetic cyclic peptide that also activates ENaC. frontiersin.org
Analogs are typically synthesized using similar peptide synthesis strategies as the parent compound, with modifications introduced at specific positions or through altered cyclization. Evaluation of these analogs involves assessing their biological activity, such as their ability to activate ENaC, and potentially their physiochemical properties and stability. frontiersin.orgresearchgate.net
Research findings indicate that this compound and its congener AP318 can restore ENaC function in cells expressing ENaC mutations associated with pseudohypoaldosteronism type 1B (PHA1B), a salt-wasting syndrome caused by decreased channel activity. frontiersin.org Both this compound and AP318 showed a pronounced increase in ENaC activity in A549 cells, with AP318 exhibiting an even smaller EC₅₀ value in some studies. frontiersin.org This suggests that structural differences between this compound and AP318 influence their potency.
Evaluation of analogs can also include assessing their metabolic stability, as demonstrated in studies involving other peptide series where analogs were screened for stability in human liver microsomes. researchgate.net
Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound influence its biological activity, particularly its interaction with and activation of ENaC. researchgate.netmdpi.comresearchgate.net These studies involve synthesizing a series of analogs with specific structural changes and then evaluating their activity in relevant biological assays.
For this compound, SAR studies focus on the key chemical features responsible for its ENaC-activating effect. researchgate.netresearchgate.net Research has indicated that the glycosylation sites of α-ENaC are essential for the activating effect of this compound, as deglycosylation of cells expressing ENaC abolished this compound's effect. frontiersin.org This highlights the importance of the interaction between this compound and specific sites on the ENaC channel.
Studies investigating the conformational ensemble and charge distribution of this compound provide insights for SAR. The presence of a hydrophobic core and charged poles suggests that electrostatic interactions play a role in its binding to ENaC. researchgate.net Proposed models of interaction, such as binding to the cytoplasmic C-terminal domain of the ENaCα subunit via electrostatic complementarity, inform SAR hypotheses. researchgate.netapeptico.com
SAR studies can guide the design of future this compound analogs with potentially improved or modified activity profiles. By systematically altering amino acid residues, cyclization strategies, or incorporating modified amino acids, researchers can probe the structural requirements for ENaC activation and other potential biological effects. mdpi.comresearchgate.net
While detailed data tables specifically on this compound SAR from the provided sources are limited, the research indicates that extensive SAR studies are performed in peptide drug development to identify key features for desired activity and properties. researchgate.netmdpi.com
Advanced Research Methodologies and Analytical Techniques
Spectroscopic and Biophysical Techniques for Molecular Interaction Analysis
Spectroscopic and biophysical methods are crucial for understanding the structural properties of Solnatide and how it interacts with biological targets, particularly the epithelial sodium channel (ENaC). Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to determine the conformational ensemble of this compound in solution. NMR analysis has helped reveal the peptide's secondary structure, indicating a helical conformation stabilized by disulfide bonds between cysteine residues at positions 1 and 17 researchgate.netresearchgate.nethongtide.com. Nuclear Overhauser effect (NOE) spectroscopy has been employed to map intra-residue interactions within the peptide, providing insights into the spatial proximity of different parts of the molecule researchgate.net. These studies suggest that this compound populates a set of conformations in solution characterized by a small hydrophobic core and two electrostatically charged poles researchgate.net.
Mass Spectrometry (MS), specifically Electrospray Ionization (ESI)-MS and tandem MS (MS/MS), is used to verify the molecular weight and confirm the sequence of this compound . ESI-MS can verify the molecular weight with high accuracy, and MS/MS can fragment the peptide to confirm its amino acid sequence, particularly at residues like proline . These techniques are essential for quality control and characterization of the synthetic peptide.
Biophysical studies, including electrophysiological recordings like patch clamp, are fundamental to assess this compound's functional interaction with ENaC researchgate.netacs.org. Patch clamp experiments on cell lines such as A549 (human alveolar cell adenoma) and H441 (human Na+ absorptive airway epithelia), which endogenously express ENaC, or HEK-293 cells heterologously expressing ENaC subunits, are used to measure amiloride-sensitive sodium currents researchgate.netacs.org. These measurements quantify the ability of this compound to activate ENaC by increasing its open probability (Po) researchgate.net. Studies have investigated the effect of N-linked glycosylation sites in the extracellular loop of ENaC subunits on this compound-induced channel potentiation using these electrophysiological methods researchgate.net.
Advanced Imaging Techniques for Cellular Localization and Function
Advanced imaging techniques play a role in visualizing the effects of this compound at the cellular and tissue levels. While specific details on the direct imaging of this compound localization are limited in the provided search results, imaging is mentioned in the context of assessing its functional impact and related biomarkers.
Histological analysis and ultra-microstructure analysis of lung tissues from animal models treated with this compound are performed using light microscopy and transmission electron microscopy researchgate.net. These techniques allow for the examination of tissue morphology, assessment of damage (e.g., hemorrhage, disruption of alveolar-capillary barrier), and evaluation of cellular structures researchgate.net. For instance, light microscopy of paraffin-embedded lung tissue is used, and transmission electron microscopy is employed after specific fixation and staining procedures researchgate.net.
Immunohistochemistry is used to detect the expression of specific proteins, such as the tight junction protein occludin, in lung tissue sections researchgate.net. This technique involves using antibodies that bind to the target protein, allowing its localization and relative quantification within the tissue researchgate.net. Increased occludin expression in this compound-treated animals has been observed using this method, indicating improved alveolar-capillary barrier stability researchgate.net.
Imaging biomarkers, such as quantifying lung edema via CT-based radiomics or electrical impedance tomography, are also mentioned as potential methods for efficacy assessment in clinical trials . These techniques provide non-invasive ways to assess physiological changes in the lungs related to fluid accumulation.
Quantitative Methodologies for Biomarker Assessment in Preclinical Studies
Quantitative methodologies are essential for evaluating the biological effects of this compound and assessing relevant biomarkers in preclinical studies.
Measurement of lung water content (LWC) is a key quantitative method used to assess pulmonary edema in animal models researchgate.net. This is typically determined by calculating the ratio of wet weight to dry weight of lung tissue researchgate.net. A reduction in LWC in this compound-treated groups compared to control groups indicates a decrease in pulmonary edema researchgate.net.
Analysis of bronchoalveolar lavage fluid (BALF) is a common method to assess the inflammatory status and protein leakage in the lungs researchgate.net. Quantitative measurements performed on BALF include the determination of total protein content using assays like the bicinchoninic assay (BCA) researchgate.net. Reduced BALF protein content in this compound-treated animals suggests a reduction in alveolar-capillary barrier dysfunction and protein leakage researchgate.net.
Enzyme-linked immunosorbent assays (ELISA) are used to measure the levels of various biomarkers, including oxidative stress markers and inflammatory cytokines, in biological samples such as lung tissue homogenates or BALF researchgate.netmdpi.com. Specific cytokines like IL-1β, IL-6, IL-8, TNF-α, and IL-10 have been quantified using radioimmunological methods or ELISA to assess the anti-inflammatory effects of this compound frontiersin.orgfrontiersin.orgresearchgate.netmdpi.com.
Western blot analysis is a technique used to detect and quantify the expression levels of specific proteins in tissue samples researchgate.net. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using antibodies to probe for the target protein researchgate.net. Proteins such as Nrf2, HO-1, P-NF-κB, NF-κB, and HIF-1α have been analyzed by Western blot in studies related to this compound's effects researchgate.net.
Quantitative proteomic analysis, often coupled with LC-MS/MS, is employed to identify and quantify changes in protein expression profiles in response to this compound or related conditions researchgate.netmdpi.com. This allows for a broader understanding of the molecular pathways affected by the treatment researchgate.netmdpi.com.
Here is a sample data representation based on findings related to BALF protein content:
| Study Group | BALF Protein Content (Mean ± SD) |
| High Altitude Control | High |
| This compound Treated | Significantly Lower |
Note: Specific numerical data for mean ± SD were not consistently available across sources for direct inclusion in a table, but the qualitative finding of significantly lower protein content in this compound-treated groups is reported. researchgate.net
Bioinformatic and Proteomic Approaches to Target Identification
Bioinformatic and proteomic approaches are valuable for identifying molecular targets and understanding the mechanisms of action of compounds like this compound.
Quantitative proteomics, often involving techniques like LC-MS/MS, is used to analyze the entire protein complement of a cell or tissue under different conditions researchgate.netmdpi.com. By comparing protein expression profiles between treated and control groups, researchers can identify proteins whose levels are altered by this compound researchgate.netmdpi.com. This can help in identifying potential downstream targets or pathways affected by the peptide.
Bioinformatic analysis is then applied to the large datasets generated by proteomic studies researchgate.netmdpi.com. Techniques such as Venn analysis are used to identify common differentially expressed proteins between different experimental groups mdpi.com. Gene Ontology (GO) enrichment analysis is performed to categorize identified proteins based on their associated biological processes, cellular components, and molecular functions mdpi.com. This helps in understanding the functional implications of the observed protein changes mdpi.com.
Pathway analysis, such as Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, is also employed to map the identified proteins to known biological pathways mdpi.com. This can reveal which signaling pathways are activated or inhibited by this compound, providing insights into its mechanism of action mdpi.com. For example, bioinformatic analysis has suggested the involvement of oxidative-stress-related pathways and the HIF-1 pathway in the protective effects observed in some studies mdpi.com.
Affinity-proteomics studies, using immobilized peptides like this compound, can be used to identify specific interacting proteins or glycoproteins in biological samples researchgate.netacs.org. This technique helps in pinpointing direct binding partners of this compound, contributing to target identification researchgate.netacs.org.
Structure prediction tools, including AlphaFold2, have been used in conjunction with experimental data to model the structure of this compound and propose mechanisms of interaction with its target, such as the epithelial sodium channel (ENaC) irbbarcelona.orgresearchgate.net. These computational approaches complement experimental biophysical techniques in understanding molecular interactions at an atomic level irbbarcelona.orgresearchgate.net.
Theoretical Frameworks and Future Research Directions
Refined Hypotheses on Solnatide's Role in Alveolar Homeostasis
The primary hypothesis surrounding this compound's role in alveolar homeostasis centers on its ability to activate ENaC, thereby enhancing alveolar fluid clearance (AFC). nih.govresearchgate.netresearchgate.netnih.govnih.govacs.org Pulmonary edema, a hallmark of ARDS, results from increased fluid and protein leakage into the alveolar space, overwhelming the lung's capacity to clear it. nih.govnih.govacs.org ENaC-mediated sodium transport across the alveolar epithelium is a major driving force for water reabsorption from the alveolar space. nih.govacs.orgfrontiersin.orgphysiology.org
Refined hypotheses delve into the specifics of this interaction and its broader implications for alveolar function. One key hypothesis is that this compound's binding to the cytoplasmic C-terminal domain of the α-subunit of ENaC, potentially via electrostatic complementarity, stabilizes the channel and increases its open probability and current flow. lifescienceaustria.atresearchgate.netresearchgate.netnih.govjci.org This leads to increased sodium uptake by alveolar epithelial cells, facilitating fluid removal. acs.orgjci.org
Furthermore, research suggests that this compound may counteract factors that impair ENaC function in injured lungs, such as hypoxia-induced reactive oxygen species (ROS) and certain microbial toxins. nih.govresearchgate.netapeptico.comresearchgate.net By inhibiting protein kinase C (PKC) alpha activation, this compound may restore ENaC activity that is suppressed by these insults. nih.govresearchgate.net Another hypothesis posits that this compound enhances the expression of the tight junction protein occludin, thereby improving the integrity of the alveolar-capillary barrier and reducing leakage of fluid and proteins into the alveoli. apeptico.comresearchgate.net
These refined hypotheses suggest a multifaceted role for this compound in restoring alveolar homeostasis, not only by directly stimulating fluid clearance but also by protecting the epithelial and endothelial barriers and counteracting inhibitory signals in the injured lung.
Unexplored Molecular Targets and Pathways
While ENaC is the primary known target of this compound, the full spectrum of its molecular interactions and the pathways it influences may extend beyond this channel. Unexplored molecular targets could include other ion channels or transporters involved in fluid and ion balance in the lung, or proteins involved in regulating ENaC trafficking or localization.
Given this compound's origin from the LLD of TNF-α, which interacts with glycoproteins, further research into specific glycoprotein (B1211001) interactions that modulate this compound's activity or ENaC function is warranted. researchgate.netnih.govfrontiersin.org The exact nature of the interaction between TNF-LLD/solnatide and these oligosaccharides in the context of ENaC activation is not yet fully understood. frontiersin.org
Beyond direct ion channel modulation, this compound has been shown to exert anti-inflammatory effects, reducing the synthesis of certain cytokines and counteracting ROS. apeptico.comresearchgate.net While some of this may be linked to ENaC activation influencing downstream pathways, there could be other, as yet unidentified, molecular targets or signaling cascades through which this compound modulates inflammation and oxidative stress. nih.govresearchgate.netapeptico.comresearchgate.net Investigating these unexplored pathways could reveal additional therapeutic benefits or provide insights into the complex interplay between ion transport, inflammation, and barrier function in the lung.
Innovative Preclinical Model Development
Innovative preclinical models are crucial for further elucidating this compound's mechanisms of action and evaluating its potential in diverse pulmonary injury scenarios. While rodent models of ARDS and ex vivo models of flooded rat and human lungs have provided valuable data, more complex and translationally relevant models are needed. nih.govjci.orgresearchgate.net
Future research could benefit from:
Advanced in vitro co-culture systems: Developing more sophisticated co-culture models of alveolar epithelial and endothelial cells that better mimic the complex cellular interactions and barrier properties of the alveolar-capillary membrane in vivo. These models could incorporate mechanical stretch to simulate ventilation, inflammatory mediators, and microbial components to replicate disease conditions more accurately.
Organ-on-a-chip technology: Utilizing lung-on-a-chip or alveolar-capillary barrier-on-a-chip systems that allow for dynamic fluid flow, mechanical forces, and the integration of immune cells, providing a more physiologically relevant environment to study this compound's effects on fluid transport, inflammation, and barrier function.
Large animal models with specific injury phenotypes: Employing large animal models (e.g., porcine or ovine) that can replicate specific aspects of ARDS pathophysiology, such as ventilator-induced lung injury, sepsis-induced lung injury, or pathogen-specific pneumonia, to assess this compound's efficacy in more clinically relevant settings. These models could also facilitate the study of long-term outcomes and the impact of comorbidities.
Genetically modified animal models: Utilizing animal models with genetic modifications affecting ENaC expression or function, or components of the signaling pathways influenced by this compound, to precisely dissect the molecular mechanisms underlying this compound's effects.
Innovative preclinical models that better recapitulate the heterogeneity and complexity of human ARDS are essential for bridging the gap between basic research and clinical application.
Integration of Omics Data in this compound Research
The integration of omics data (genomics, transcriptomics, proteomics, metabolomics) holds significant promise for advancing this compound research. These high-throughput technologies can provide a comprehensive view of the molecular changes induced by lung injury and the effects of this compound intervention.
Potential applications of omics data include:
Identifying biomarkers of response: Omics profiling of biological samples (e.g., bronchoalveolar lavage fluid, plasma, lung tissue) from preclinical models or clinical trial participants could identify biomarkers that predict response to this compound therapy or indicate the severity and specific phenotype of lung injury. researchgate.net
Uncovering novel pathways: Transcriptomic and proteomic analysis could reveal changes in gene and protein expression profiles in response to this compound, potentially identifying previously unknown pathways or targets modulated by the peptide.
Characterizing ARDS subtypes: Omics data could help characterize different molecular subtypes of ARDS, allowing for a more personalized approach to treatment and potentially identifying specific patient populations most likely to benefit from this compound. signavitae.com
Understanding drug metabolism and distribution: Metabolomics could provide insights into the metabolism and distribution of this compound in the lung and systemic circulation, although this leans slightly towards pharmacokinetic aspects which were to be excluded, the integration of such data with mechanistic omics data is relevant for understanding the effects of the compound.
Investigating off-target effects: Omics analysis could help identify any unintended molecular effects of this compound, contributing to a more complete understanding of its pharmacological profile.
Integrating different omics layers through systems biology approaches can provide a holistic understanding of this compound's impact on the complex molecular networks involved in alveolar homeostasis and injury.
Remaining Preclinical Questions and Research Challenges
Despite promising preclinical findings, several remaining questions and research challenges need to be addressed to fully understand this compound's potential and facilitate its clinical translation.
Key preclinical questions include:
Precise binding site and conformational changes: While a model for this compound's interaction with the ENaC α-subunit has been proposed, further high-resolution structural studies are needed to definitively map the binding site and understand the conformational changes in ENaC upon this compound binding that lead to channel activation. lifescienceaustria.atresearchgate.netresearchgate.netnih.gov
Role of glycosylation: The dependence of this compound's interaction with ENaC on glycosylation requires further investigation to understand which specific glycans are involved and how this interaction contributes to ENaC activation. nih.govfrontiersin.orgncats.io
Impact on different ENaC subunits and isoforms: ENaC is composed of different subunits (α, β, γ, δ), and their expression levels and contribution to sodium transport vary in different cell types and physiological conditions. researchgate.netfrontiersin.orgmdpi.com Further research is needed to clarify this compound's differential effects on ENaC composed of different subunit combinations and its interaction with potential δ-ENaC containing channels. frontiersin.orgfrontiersin.orgmdpi.com
Long-term effects in chronic lung conditions: While initially targeting acute conditions, the potential role of this compound or its analogs in chronic lung diseases characterized by altered fluid balance or barrier dysfunction warrants exploration in appropriate preclinical models.
Interaction with other therapeutic interventions: Investigating potential synergistic or antagonistic effects of this compound when combined with other standard-of-care or experimental therapies for lung injury is crucial for future clinical trial design.
Research challenges include developing preclinical models that accurately reflect the heterogeneity of human ARDS, standardizing outcome measures across studies, and addressing the complexity of integrating diverse datasets from omics and functional studies. Overcoming these challenges will be essential for advancing this compound from promising preclinical results to successful clinical application.
Data Table: Select Preclinical Findings on this compound's Effects
| Finding | Model System | Key Observation | Source |
| Increased amiloride-sensitive sodium current | A549 lung epithelial cells | 2-3 fold increase in sodium current | |
| Reduced alveolar fluid | Murine models of pulmonary edema | 40-60% reduction in alveolar fluid within 4 hours | |
| Restored sodium current in ENaC mutants | HEK293 cells expressing mutant ENaC subunits | Rescued function of αF435fs and αT482fs mutants associated with PHA1B frontiersin.org | frontiersin.org |
| Improved alveolar liquid clearance | In situ flooded mouse lungs, ex vivo rat lungs | Enhanced fluid clearance nih.govapeptico.com | nih.govapeptico.com |
| Reduced pulmonary edema | Porcine bronchoalveolar lavage model of ARDS | Decreased extravascular lung water nih.gov | nih.gov |
| Inhibited hypoxia-induced ROS production | In vitro models | Counteracted ROS and toxin-mediated effects nih.govresearchgate.netapeptico.comresearchgate.net | nih.govresearchgate.netapeptico.comresearchgate.net |
| Increased occludin expression | Pulmonary application in rats | Improved stability of alveolar capillary barriers apeptico.comresearchgate.net | apeptico.comresearchgate.net |
Q & A
Q. What is the molecular mechanism of solnatide in enhancing alveolar fluid clearance, and what experimental models validate this action?
this compound, a synthetic peptide mimicking the lectin-like domain of TNF-α, activates the epithelial sodium channel (ENaC) by binding to its α-subunit, increasing sodium uptake and alveolar fluid clearance . This mechanism has been validated using:
- In vitro models : A549 lung epithelial cells (endogenously expressing ENaC) treated with this compound showed increased amiloride-sensitive sodium currents .
- In vivo models : Animal studies (e.g., pig and rat ARDS models) demonstrated reduced pulmonary edema via ENaC activation, measured by extravascular lung water index (EVLWI) .
- Clinical correlates : Phase II trials in ARDS patients confirmed improved oxygenation and reduced ventilator dependency .
Q. How are this compound’s clinical trials designed to assess safety and efficacy in ARDS patients?
Phase I/II trials follow randomized, placebo-controlled, double-blind protocols:
- Primary endpoints : Safety (adverse events, systemic exposure) and pulmonary edema reduction (EVLWI) .
- Dose escalation : Sequential ascending doses (e.g., 125 mg nebulized twice daily) with pharmacokinetic monitoring .
- Subgroup analysis : Stratification by SOFA scores (>10) to identify responsive cohorts .
- Adaptive designs : Trials like EudraCT 2020-001244-26 incorporated COVID-19-ARDS patients without altering primary endpoints .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s EC50 values across ENaC mutants (e.g., αS243P vs. αG327C)?
EC50 variability (Table 1) reflects ENaC subunit mutational effects on this compound binding:
| Mutant | This compound EC50 (nM) | AP318 EC50 (nM) |
|---|---|---|
| Wild-type | 52.4 ± 3.7 | 29.3 ± 4.4 |
| αS243P | 80.1 ± 12.9 | 49.3 ± 5.8 |
| αG327C | 50.2 ± 5.2 | 26.1 ± 2.9 |
Q. Methodological approaches :
- Structural modeling : Compare mutant ENaC conformational changes using computational tools (e.g., molecular dynamics simulations) .
- Functional assays : Use electrophysiology (patch-clamp) to measure ion currents in transfected HEK293 cells .
- Biochemical validation : Assess glycosylation status (critical for this compound-ENaC interaction) via Western blot .
Q. What statistical methods address heterogeneous responses to this compound in ARDS subgroups (e.g., SOFA score stratification)?
- Exploratory subgroup analysis : Pre-specified stratification by SOFA scores (>10 vs. ≤10) with non-parametric tests (Mann-Whitney U) .
- Multivariate regression : Adjust for confounders (e.g., baseline PaO2/FiO2, comorbidities) .
- Bayesian adaptive designs : Dynamically allocate doses based on interim efficacy/safety data .
Q. How can biomarker integration improve this compound’s efficacy assessment in clinical trials?
- Coagulation biomarkers : In COVID-19-ARDS trials (EudraCT 2020-001244-26), measure D-dimer and fibrinogen to link ENaC activation with endothelial stabilization .
- Imaging biomarkers : Quantify lung edema via CT-based radiomics or electrical impedance tomography .
- Omics profiling : Single-cell RNA sequencing of BAL fluid to identify ENaC-related transcriptional signatures .
Q. What preclinical models best recapitulate this compound’s dual anti-inflammatory and ENaC-activating effects?
- Immune-mediated arthritis models : this compound reduces joint inflammation via ENaC-dependent pathways independent of TNF receptors .
- LPS-induced lung injury : Combines ENaC activation (fluid clearance) with cytokine suppression (e.g., IL-6, CXCL1) .
- Ex vivo perfused human lungs : Measure real-time edema resolution and inflammatory markers .
Q. How can dose-response relationships be optimized for this compound in heterogeneous ARDS populations?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Link nebulized dose (e.g., 125 mg) to alveolar concentration and ENaC activation .
- Machine learning : Cluster patients by etiology (sepsis, trauma, COVID-19) to predict optimal dosing .
- Sensitivity analyses : Test EC50 variability against clinical outcomes (e.g., ventilator-free days) .
Q. What methodologies elucidate this compound’s molecular interactions with ENaC subunits?
- Cryo-EM/NMR : Resolve this compound-ENaC binding interfaces (e.g., α-subunit C-terminal domain) .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) for wild-type vs. mutant ENaC .
- Electrostatic mapping : Identify charge complementarity between this compound and ENaC using computational tools .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
